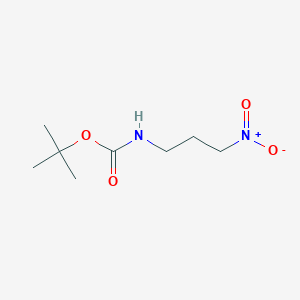

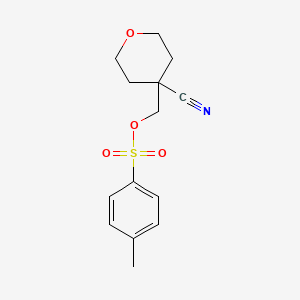

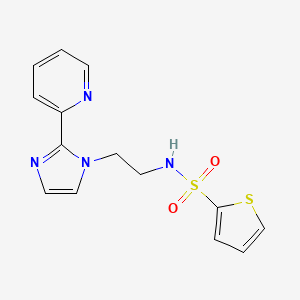

tert-butyl N-(3-nitropropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for tert-butyl N-(3-nitropropyl)carbamate were not found, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Scientific Research Applications

Organic Synthesis Applications

Tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent for phenolic substrates, suggesting its potential utility in the synthesis or modification of compounds like tert-butyl N-(3-nitropropyl)carbamate. This method provides mononitro derivatives preferentially, showcasing its importance in the selective functionalization of molecules (Dipankar Koley, Olvia C Colón, S. Savinov, 2009). Additionally, the versatile applications of tert-butyl nitrite in organic transformations, including nitration, highlight its role in activating molecular oxygen for radical reactions (Pengfei Li, Xiaodong Jia, 2017).

Material Science and Detection Applications

In material science, tert-butyl surface groups on carbazole-based conjugated dendrimers have shown promising applications in the detection of explosives. Specifically, xerogel films with tert-butyl surface groups can efficiently quench fluorescence in the presence of nitroaromatic explosives, such as TNT and DNT, due to their electron-donating properties and the porosity of the fibrous film (Z. Ding et al., 2013).

Catalysis and Chemical Transformations

The synthesis of various N-nitroso compounds using tert-butyl nitrite under solvent-free conditions demonstrates the compound's utility in catalysis and chemical transformations. This methodology supports broad substrate scope, metal and acid-free conditions, and is compatible with sensitive functional groups, offering a versatile approach to synthesizing nitroso compounds (P. Chaudhary et al., 2016).

properties

IUPAC Name |

tert-butyl N-(3-nitropropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)9-5-4-6-10(12)13/h4-6H2,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMPLPNIAJLJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)

amine](/img/structure/B2981503.png)